What are the chemical properties of Tetrabutylurea?
What are the chemical properties of Tetrabutylurea?
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical properties, synthesis, and reactivity of Tetrabutylurea (TBU), a versatile organic compound with significant applications in industrial and research settings. The information is presented to support advanced research and development activities, particularly in the pharmaceutical and chemical synthesis sectors.
Core Chemical and Physical Properties
Tetrabutylurea, also known as 1,1,3,3-Tetrabutylurea, is a tetra-substituted urea derivative.[1] At room temperature, it exists as a colorless to pale yellow, clear liquid.[2][3] It is characterized by its four butyl groups attached to a central urea moiety, which significantly influences its physical and chemical properties.[2]
Structural and Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂O | [4][5][6] |
| Molecular Weight | 284.48 g/mol (also reported as 284.5 g/mol ) | [1][4][5] |
| CAS Number | 4559-86-8 | [4][6][7] |
| EINECS Number | 224-929-8 | [7] |
| IUPAC Name | 1,1,3,3-Tetrabutylurea | [1] |
| Synonyms | TBU, N,N,N',N'-Tetrabutylurea | [1][2] |
| InChI | InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | [2][8] |
| InChIKey | SNDGLCYYBKJSOT-UHFFFAOYSA-N | [2] |
| SMILES | CCCCN(CCCC)C(=O)N(CCCC)CCCC | [5] |
Physicochemical Properties
| Property | Value | Conditions | Reference |
| Melting Point | < -50 °C (also reported as -60 °C) | [4][8][9] | |
| Boiling Point | 305 °C (also reported as 163 °C / 12mmHg and 379.8 °C at 760mmHg) | [4][7][8] | |
| Density | 0.8764 g/cm³ (also reported as 0.877 g/cm³ and 0.88 g/cm³) | 20 °C | [4][7][9] |
| Water Solubility | 4.3 mg/L | 20 °C | [7][8] |
| Vapor Pressure | 1.9 x 10⁻⁴ hPa | 20 °C | [7] |
| Flash Point | 127 °C (closed cup, also reported as 93 °C and 140 °C) | 1013 hPa | [4][7][8] |
| Auto-ignition Temperature | 350 °C | 1007 hPa | [7] |
| Refractive Index | 1.4520 - 1.4560 | [8] | |
| Kinematic Viscosity | 17.6 mm²/s | 20 °C | [7] |
| log Kow (Octanol/Water Partition Coefficient) | 6.2 | 25 °C | [7] |
| pKa | -0.61 ± 0.70 | Predicted | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Tetrabutylurea.
-
¹H NMR: The proton NMR spectrum of Tetrabutylurea is available and can be used for structural confirmation.[10]
-
¹³C NMR and ¹⁵N NMR: Data for ¹³C and ¹⁵N NMR are also available, providing further insight into the molecular structure.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of Tetrabutylurea is available from various sources, including NIST.[1][12]
-
Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for Tetrabutylurea, aiding in its molecular weight determination and fragmentation analysis.[1][6]
Reactivity and Stability
Tetrabutylurea is a stable organic compound under standard conditions.[4] It is a combustible liquid and should be kept away from open flames and hot surfaces.[13][14]
-
Thermal Stability: It exhibits good thermal stability.[2] However, it can decompose upon heating, generating mixed oxides of nitrogen (NOx).[4]
-
Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[9][14]
-
Reactivity with Reducing Agents: Reaction with strong reducing agents can form flammable gases.[4]
-
Basicity: Tetrabutylurea is a very weak base, weaker than water.[4]
-
Acidity: It can react as a very weak acid, forming salts with strong bases.[4]
-
Reaction with Dehydrating Agents: Mixing with dehydrating agents like P₂O₅ or SOCl₂ can produce the corresponding nitrile.[4]
Experimental Protocols: Synthesis of Tetrabutylurea
Several methods for the synthesis of Tetrabutylurea have been reported, primarily involving the reaction of dibutylamine with a carbonyl source.
Phosgenation Method
This method involves the reaction of dibutylamine with phosgene or its derivatives like diphosgene or triphosgene.[4]
Example Protocol:
-
Reaction Setup: In a reaction vessel, add di-n-butylamine, phosgene, and a 20% sodium hydroxide solution in a molar ratio of 2:1:2.[15]
-
Acylation: Maintain the acylation reaction temperature at 60°C for 5 hours to obtain the crude Tetrabutylurea product.[15]
-
Purification:
Non-Phosgene Method using Bis(trichloromethyl) Carbonate (Triphosgene)
This method avoids the use of highly toxic phosgene gas.[16]
Example Protocol:
-
Reaction Setup: Add dibutylamine and an organic solvent (e.g., benzene) to a reactor.[16]
-
Reagent Addition: While stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate dissolved in the same organic solvent.[16]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for a period (e.g., 5 hours).[16]
-
HCl Removal: Pass an inert gas (e.g., nitrogen) through the reactor to remove the generated HCl gas.[16]
-
Purification: Transfer the reaction solution to a distiller and perform vacuum distillation to recover the solvent and unreacted dibutylamine, yielding the final Tetrabutylurea product.[16]
Aqueous Phase Method with Bis(trichloromethyl) Carbonate
This method utilizes water as a solvent, offering a potentially safer and more environmentally friendly alternative.[17]
Example Protocol:
-
Reaction Setup: Prepare an aqueous solution of dibutylamine and sodium hydroxide.[17]
-
Reagent Addition: Slowly add bis(trichloromethyl) carbonate to the solution in portions, controlling the temperature below 30°C.[17]
-
Reaction: After the addition, continue the reaction for approximately 7 hours at around 25°C.[17]
-
Phase Separation: Separate the organic phase from the aqueous phase.[17]
-
Washing: Wash the organic phase with water to remove impurities and residual dibutylamine.[17]
-
Purification: Distill the washed organic phase under vacuum (e.g., 0.099MPa) at a temperature of 190°C to obtain the final product.[17]
Applications in Research and Drug Development
Tetrabutylurea's unique properties make it a valuable compound in various industrial and research applications.
-
Solvent: It is used as a high-boiling point, polar aprotic solvent in organic synthesis and extraction.[2][4] Its ability to dissolve a range of compounds, including those that are otherwise insoluble, is a key advantage.[18]
-
Hydrogen Peroxide Production: A major industrial application of TBU is as a solvent in the anthraquinone process for producing hydrogen peroxide.[4][18][19] It offers superior solubility for the hydroanthraquinone intermediate compared to other solvents.[19]
-
Pharmaceutical Applications: In the pharmaceutical industry, Tetrabutylurea shows promise as a solubilizing agent for poorly water-soluble drugs.[18] Its high solubility and low toxicity profile make it a suitable candidate for drug formulations, potentially enhancing the bioavailability of active pharmaceutical ingredients (APIs).[18]
-
Reagent and Intermediate: It serves as a reagent and an intermediate in the synthesis of fine chemicals.[4][20]
-
Other Applications: TBU is also used in the production of polymers and resins, and as a stabilizing agent in agrochemical formulations.[20]
Safety and Handling
Tetrabutylurea is a combustible liquid and may cause skin irritation.[13][21]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[13][22] Avoid contact with skin and eyes and the formation of mists or vapors.[22]
-
Storage: Store in a cool, dry, and well-ventilated place in its original sealed container.[4] Keep away from heat, sparks, open flames, and hot surfaces.[13]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of water.[22]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[22]
-
If inhaled: Move the victim to fresh air.[22]
-
If ingested: Rinse mouth with water.[22] In all cases of exposure, seek medical attention if symptoms persist.[22]
-
Visualizations
References
- 1. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]
- 3. Tetrabutylurea [hslg-tech.com]
- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. Urea, tetrabutyl- (CAS 4559-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Urea, tetrabutyl- [webbook.nist.gov]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Tetrabutylurea(4559-86-8) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Urea, tetrabutyl- [webbook.nist.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
- 17. CN108329238B - A kind of method for preparing tetrabutylurea by water phase method - Google Patents [patents.google.com]
- 18. zxchem.com [zxchem.com]
- 19. nbinno.com [nbinno.com]
- 20. rockchemicalsinc.com [rockchemicalsinc.com]
- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: Tetrabutylurea [xixisys.com]
- 22. echemi.com [echemi.com]
